2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol 2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14855628
InChI: InChI=1S/C14H16N2O/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15-16/h2,5-6,9,15H,3-4,7-8H2,1H3
SMILES:
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol

2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

CAS No.:

Cat. No.: VC14855628

Molecular Formula: C14H16N2O

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol -

Specification

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
IUPAC Name 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Standard InChI InChI=1S/C14H16N2O/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15-16/h2,5-6,9,15H,3-4,7-8H2,1H3
Standard InChI Key FSJPHUCMLWROEC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N2C(=O)C3=C(N2)CCCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a tetrahydroindazole system (a six-membered cyclohexane ring fused to a pyrazole ring) substituted with a 2-methylphenyl group at position 2 and a hydroxyl group at position 3. The saturation of the cyclohexane ring reduces aromaticity, influencing its reactivity and solubility. The hydroxyl group enhances hydrogen-bonding capacity, critical for interactions with biological targets.

Physicochemical Data

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC14H16N2O\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}
Molecular Weight228.29 g/mol
IUPAC Name2-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Canonical SMILESCC1=CC=CC=C1N2C(=O)C3=C(N2)CCCC3
InChI KeyFSJPHUCMLWROEC-UHFFFAOYSA-N
Hydrogen Bond Donor Count1 (hydroxyl group)
Hydrogen Bond Acceptor Count3 (two nitrogen atoms, one carbonyl)

These properties are derived from spectroscopic and computational analyses .

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol typically involves cyclocondensation reactions. A common approach utilizes substituted anilines and carbonyl compounds under acidic or basic conditions. For example:

  • Aldol Condensation: Cyclohexanone derivatives react with indole-3-carbaldehyde in dimethyl sulfoxide (DMSO) to form intermediate cyclohexanones .

  • Hydrazine Cyclization: Treatment of 1,3-dicarbonyl cyclohexanone derivatives with hydrazine hydrate in methanol under reflux yields the tetrahydroindazole core .

Example Procedure:
A solution of 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) and hydrazine hydrate (2.1 equivalents) in methanol is refluxed until reaction completion (monitored by TLC). The product is precipitated in ice-cold water, filtered, and dried to yield a light yellow solid (65% yield) .

Reaction Optimization

  • Solvent Choice: Ethanol or acetonitrile improves yield by stabilizing intermediates.

  • Temperature: Reflux conditions (60–80°C) favor cyclization .

  • Catalysts: Heterocyclic amines (e.g., pyrrolidine) accelerate aldol condensation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR (300 MHz, DMSO):

    • δ 12.32 (s, 1H, indole NH),

    • δ 7.87–7.11 (m, 4H, aromatic protons),

    • δ 5.33 (s, 1H, hydroxyl),

    • δ 2.15 (s, 3H, methyl group) .

  • 13C^{13} \text{C} NMR (75 MHz, CDCl3_3):

    • δ 214.30 (carbonyl),

    • δ 138.23–104.50 (aromatic carbons),

    • δ 74.58 (cyclohexane quaternary carbon) .

Infrared (IR) Spectroscopy

  • Key Bands:

    • 3346 cm1^{-1} (N–H stretch),

    • 1693 cm1^{-1} (C=O stretch),

    • 1641 cm1^{-1} (C=N stretch) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+Na]+=350.1360[\text{M}+\text{Na}]^+ = 350.1360 (calculated 350.1368 for C19H21NNaO4\text{C}_{19}\text{H}_{21}\text{NNaO}_4) .

Mechanism of Action

Biological Interactions

The hydroxyl group at position 3 facilitates hydrogen bonding with enzymatic active sites or receptor pockets. Indazole derivatives are known to inhibit kinases (e.g., GSK-3β) and modulate neurotransmitter receptors (e.g., serotonin receptors).

Structure-Activity Relationships (SAR)

  • 2-Methylphenyl Group: Enhances lipophilicity, improving membrane permeability.

  • Tetrahydroindazole Core: Partial saturation reduces metabolic degradation compared to fully aromatic indazoles .

Applications and Future Directions

Agrochemical Uses

  • Herbicidal Activity: Tetrahydroindazoles disrupt plant cell division, offering herbicidal potential.

Materials Science

  • Coordination Chemistry: The hydroxyl and nitrogen atoms enable metal chelation, useful in catalyst design .

Research Gaps

  • Target Identification: Specific molecular targets remain unvalidated.

  • Toxicological Profiling: In vivo safety data are lacking.

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